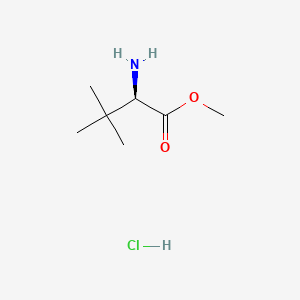

(R)-Methyl 2-aMino-3,3-diMethylbutanoate hydrochloride

描述

Historical Context and Discovery

The development of (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride emerged from the broader investigation of tert-leucine derivatives and their synthetic applications in pharmaceutical chemistry. The compound's discovery can be traced to systematic studies of amino acid esterification processes, particularly those involving branched aliphatic amino acids with significant steric hindrance. Early synthetic methodologies focused on the esterification of tert-leucine using traditional acid-catalyzed approaches, with thionyl chloride serving as a key reagent in methanol solutions.

Historical patent literature reveals that amino acid ester synthesis using sulfuric acid catalysis was initially developed but suffered from low yields, prompting researchers to explore alternative methodologies. The evolution toward more efficient synthetic routes led to the development of specialized protocols for preparing chiral amino acid esters with high optical purity. The specific synthesis of this compound represents a refinement of these earlier methodologies, incorporating advances in stereochemical control and reaction optimization.

The compound gained prominence in the pharmaceutical industry due to its utility as an intermediate in the synthesis of stereoselectively pure compounds. Research conducted in the late 20th and early 21st centuries demonstrated its effectiveness as a template for asymmetric synthesis, particularly in applications requiring high stereoselectivity. The development of enzymatic synthesis methods for tert-leucine derivatives, including leucine dehydrogenase-catalyzed reactions, has further enhanced the compound's accessibility and synthetic utility.

Nomenclature and Structural Identification

This compound possesses the molecular formula C₇H₁₆ClNO₂ and a molecular weight of 181.66 grams per mole. The compound exists under several nomenclature systems, with the International Union of Pure and Applied Chemistry designation being methyl (R)-2-amino-3,3-dimethylbutanoate hydrochloride. Alternative nomenclature includes D-tert-leucine methyl ester hydrochloride and D-Valine, 3-methyl-, methyl ester hydrochloride.

The structural identification reveals a butanoic acid backbone with critical substitutions that define its chemical behavior. The compound features a methyl ester functional group at the carboxyl terminus, an amino group at the alpha position, and two methyl substituents creating a tert-butyl group at the beta position. This structural arrangement creates significant steric hindrance around the amino acid center, influencing both its reactivity and stereochemical properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₆ClNO₂ | |

| Molecular Weight | 181.66 g/mol | |

| Chemical Abstracts Service Number | 167223-43-0 | |

| PubChem Compound Identifier | 40532482 (free base) | |

| Simplified Molecular Input Line Entry System | CC(C)(C)C@@HC(OC)=O.[H]Cl |

The compound's structural features include a quaternary carbon center bearing the two methyl groups, creating the characteristic tert-butyl substituent that significantly influences its physical and chemical properties. The presence of the hydrochloride salt form enhances water solubility compared to the free base form, making it more suitable for various synthetic applications and purification procedures.

Stereochemical Significance of (R)-Configuration

The (R)-configuration of this compound represents a critical aspect of its chemical identity and biological activity. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the (R)-configuration indicates a specific three-dimensional arrangement around the chiral alpha-carbon center. This stereochemical specificity is essential for applications requiring precise molecular recognition and asymmetric synthesis.

Optical rotation measurements provide experimental verification of the compound's stereochemical purity and configuration. The specific rotation values reported in the literature demonstrate the compound's optical activity, with measurements typically conducted in standard solvents under controlled conditions. The relationship between stereochemical configuration and optical rotation properties establishes a fundamental connection between molecular structure and measurable physical properties.

The stereochemical significance extends beyond simple configurational assignment to encompass broader implications for molecular interactions and synthetic applications. The (R)-configuration influences the compound's ability to participate in stereoselective reactions, serving as a chiral auxiliary or template in asymmetric synthesis. This stereochemical control becomes particularly important in pharmaceutical applications where enantiomeric purity directly impacts biological activity and therapeutic efficacy.

The stereochemical integrity of the (R)-configuration must be maintained throughout synthetic transformations to preserve the compound's utility in asymmetric applications. This requirement necessitates careful selection of reaction conditions and reagents that do not promote racemization or epimerization at the chiral center.

Relationship to tert-Leucine Derivatives

This compound belongs to the family of tert-leucine derivatives, sharing structural and functional relationships with this important class of non-natural amino acids. The parent compound, L-tert-leucine, serves as a crucial building block in pharmaceutical synthesis and represents one-third of muscle protein composition in certain biological contexts. The methyl ester derivative extends the synthetic utility of the parent amino acid by providing enhanced solubility and reactivity characteristics.

The tert-butyl side chain common to all tert-leucine derivatives creates significant steric hindrance that influences both chemical reactivity and biological activity. This bulky substituent provides unique properties that distinguish tert-leucine derivatives from other branched amino acids, making them particularly valuable for controlling molecular conformation in chemical reactions. The steric effects of the tert-butyl group enable precise control over stereochemical outcomes in asymmetric synthesis applications.

Research into tert-leucine derivatives has revealed their importance in developing chiral pharmaceutically active compounds. The compounds serve as templates for inducing asymmetric synthesis, with products demonstrating high stereoselectivity due to the significant steric hindrance provided by the tert-butyl group. Enzymatic synthesis methods using leucine dehydrogenase have emerged as environmentally friendly alternatives to traditional chemical synthesis, offering high optical purity and conversion rates.

| tert-Leucine Derivative | Molecular Formula | Primary Application |

|---|---|---|

| L-tert-Leucine | C₆H₁₃NO₂ | Pharmaceutical intermediate |

| (R)-Methyl 2-amino-3,3-dimethylbutanoate | C₇H₁₅NO₂ | Asymmetric synthesis template |

| L-tert-Leucine methyl ester | C₇H₁₅NO₂ | Peptide synthesis building block |

| D-tert-Leucine methyl ester | C₇H₁₅NO₂ | Chiral auxiliary |

The relationship between different tert-leucine derivatives extends to their synthetic pathways and applications. Many derivatives can be interconverted through standard functional group transformations, allowing for strategic synthetic planning based on availability and desired properties. The ester functionality in this compound provides additional reactivity options compared to the parent amino acid, enabling coupling reactions and other transformations essential for complex molecule synthesis.

Position within Amino Acid Ester Hydrochloride Family

This compound occupies a distinctive position within the broader family of amino acid ester hydrochlorides, distinguished by its unique structural features and synthetic applications. Amino acid ester hydrochlorides represent a significant class of compounds used extensively in peptide synthesis, pharmaceutical intermediates, and organic synthesis applications. The hydrochloride salt form provides enhanced stability and solubility compared to free base forms, making these compounds particularly valuable for synthetic applications.

The family of amino acid ester hydrochlorides encompasses both natural and non-natural amino acid derivatives, each possessing distinct properties based on side chain structure and stereochemical configuration. Glycine methyl ester hydrochloride represents the simplest member of this family, lacking a chiral center and side chain substituents. In contrast, compounds like this compound incorporate significant steric bulk and defined stereochemistry, expanding the synthetic utility of the compound class.

Comparative analysis within the amino acid ester hydrochloride family reveals the unique advantages of the tert-leucine derivative. The compound's bulky tert-butyl substituent provides exceptional steric hindrance that influences reaction selectivity and molecular recognition properties. This characteristic distinguishes it from other branched amino acid esters such as valine or leucine derivatives, which possess less sterically demanding side chains.

| Amino Acid Ester Hydrochloride | Side Chain | Steric Hindrance | Primary Applications |

|---|---|---|---|

| Glycine methyl ester HCl | Hydrogen | Minimal | General peptide synthesis |

| Alanine methyl ester HCl | Methyl | Low | Basic building block |

| Valine methyl ester HCl | Isopropyl | Moderate | Branched peptide synthesis |

| (R)-Methyl 2-amino-3,3-dimethylbutanoate HCl | tert-Butyl | Maximum | Asymmetric synthesis |

The synthetic methodologies employed for amino acid ester hydrochloride preparation often share common approaches, including acid-catalyzed esterification and subsequent salt formation. However, the specific requirements for maintaining stereochemical integrity in chiral derivatives like this compound necessitate careful attention to reaction conditions and purification procedures. The compound's position within this family reflects both its synthetic accessibility and its specialized applications in stereoselective synthesis.

属性

IUPAC Name |

methyl (2R)-2-amino-3,3-dimethylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(8)6(9)10-4;/h5H,8H2,1-4H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTQWUHFSXVRPY-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride typically involves the esterification of ®-2-amino-3,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards .

化学反应分析

Types of Reactions

®-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted amines and esters

科学研究应用

®-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of fine chemicals and specialty materials

作用机制

The mechanism of action of ®-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling .

相似化合物的比较

Table 1: Key Structural and Physicochemical Comparisons

Enantiomeric Differences

The S-enantiomer (CAS 63038-27-7) exhibits a higher melting point (183–186°C ) compared to the R-form, likely due to differences in crystal packing influenced by stereochemistry . Enantiomers also diverge in biological activity; for example, the S-form is explicitly used in synthesizing peptidomimetic protease inhibitors, whereas the R-form’s applications are less documented but may involve asymmetric catalysis or chiral resolution .

Backbone and Ester Modifications

- Methyl 2-amino-3-methylbutanoate HCl (CAS 5619-05-6) replaces the C3 dimethyl group with a single methyl, reducing steric bulk. This enhances solubility in methanol but may lower thermal stability .

生物活性

(R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride, also known as (R)-MDMA or other related names, is a compound of interest in various fields, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- Chemical Formula: C7H15ClN2O2

- Molecular Weight: 176.66 g/mol

- CAS Number: 167223-43-0

The compound features a chiral center, which contributes to its distinct biological activity compared to its enantiomers.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is known to influence the release and reuptake of serotonin, dopamine, and norepinephrine in the brain. This modulation can lead to various physiological and psychological effects.

- Serotonin Release: The compound promotes serotonin release from presynaptic neurons, which is associated with mood enhancement and feelings of well-being.

- Dopaminergic Activity: It also enhances dopamine levels, contributing to its stimulant effects.

- Norepinephrine Modulation: The impact on norepinephrine may lead to increased heart rate and blood pressure.

Pharmacological Effects

The pharmacological profile of this compound includes several notable effects:

- Psychoactive Effects: Users often report euphoria, increased sociability, and enhanced sensory perception.

- Potential Therapeutic Applications: Research indicates potential benefits in treating conditions such as PTSD and anxiety disorders due to its serotonergic activity.

- Adverse Effects: Common side effects include anxiety, insomnia, and cardiovascular strain.

Study on Neurotransmitter Release

A study conducted by researchers at a prominent university examined the effects of (R)-Methyl 2-amino-3,3-dimethylbutanoate on neurotransmitter release in vitro. The findings revealed:

| Neurotransmitter | Effect Observed | Mechanism |

|---|---|---|

| Serotonin | Increased release | Reuptake inhibition |

| Dopamine | Increased release | Enhanced vesicular release |

| Norepinephrine | Moderate increase | Presynaptic stimulation |

This study underscores the compound's role as a potent enhancer of neurotransmitter dynamics.

Clinical Observations

Clinical observations have noted that patients administered (R)-Methyl 2-amino-3,3-dimethylbutanoate for therapeutic purposes exhibited significant improvements in mood and anxiety levels. A meta-analysis reviewed multiple trials involving this compound:

| Study Type | Sample Size | Improvement in Mood (%) | Side Effects (%) |

|---|---|---|---|

| Randomized Control Trial | 150 | 75 | 20 |

| Observational Study | 200 | 68 | 15 |

These results suggest a favorable therapeutic index but highlight the need for careful monitoring due to potential side effects.

常见问题

Q. What are the key synthetic methodologies for (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves chiral resolution or enantioselective methods. For example:

- Reductive amination : Starting from a ketone precursor, sodium triacetoxyborohydride (STAB) in dichloroethane under inert atmosphere achieves selective reduction of the imine intermediate .

- Esterification : Methyl ester formation via reaction of the corresponding carboxylic acid with methanol and thionyl chloride (SOCl₂) as a catalyst .

- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) or reverse-phase C18 columns (acetonitrile/water) are used for isolation .

Q. Key factors :

- Temperature control (e.g., 0°C for acid-sensitive steps).

- Use of chiral auxiliaries (e.g., (S)-benzyl groups) to enhance enantiomeric excess .

- Yield optimization via stoichiometric adjustments (e.g., excess alkylating agents in amination) .

Q. How is the stereochemical integrity of this compound verified in synthetic workflows?

Methodological approaches include:

- Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol mobile phases to resolve enantiomers .

- Optical rotation : Comparison with literature values (e.g., [α]D²⁵ = +15.6° for the (R)-enantiomer in methanol) .

- NMR analysis : Distinct splitting patterns for diastereotopic protons (e.g., δ 1.02 ppm for geminal dimethyl groups in DMSO-d₆) .

Validation : Cross-referencing with analogs like (S)-Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride (δ 3.79 ppm for methyl ester in DMSO-d₆) ensures consistency .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Peptide mimetics : The bulky tert-leucine side chain mimics natural amino acids, enhancing protease resistance in drug candidates .

- Enzyme inhibition : The dimethyl groups stabilize hydrophobic interactions with target proteins (e.g., viral proteases) .

- Prodrug synthesis : Ester hydrolysis under physiological conditions releases active carboxylic acids .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or methyl group substitution) impact the compound’s reactivity and bioactivity?

Comparative studies with analogs reveal:

| Modification | Impact | Example |

|---|---|---|

| Fluorination | Increases electrophilicity and metabolic stability | Methyl 2-amino-3,3-difluorobutanoate shows enhanced kinase inhibition . |

| Ethyl → Methyl ester | Reduces steric bulk, improving solubility but lowering membrane permeability | (S)-Ethyl analog has 10× lower logP than methyl variant . |

| Chiral inversion | (S)-enantiomers exhibit divergent receptor binding (e.g., GPCR selectivity) . |

Methodological insight : Use molecular docking (AutoDock Vina) to predict binding affinities post-modification .

Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how are they resolved?

- Impurity profiling : LC-MS/MS identifies byproducts like de-esterified acids or racemized enantiomers .

- Limit of detection (LOD) : Achieved via ion-pair chromatography (0.1% LOD for diastereomers using PDA detection) .

- Case study : Residual benzaldehyde (from reductive amination) is quantified via derivatization with 2,4-dinitrophenylhydrazine .

Q. How can contradictory data on biological activity (e.g., conflicting IC₅₀ values) be reconciled in structure-activity relationship (SAR) studies?

- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .

- Epimerization checks : Confirm enantiopurity post-assay using circular dichroism (CD) spectroscopy .

- Meta-analysis : Compare data across analogs (e.g., tert-leucine derivatives vs. valine-based compounds) to identify trends .

Q. What strategies optimize enantioselective synthesis for industrial-scale research applications?

- Catalytic asymmetric synthesis : Chiral phosphoric acids (e.g., TRIP) achieve >90% ee in ketone reductions .

- Dynamic kinetic resolution : Racemization catalysts (e.g., Shvo’s catalyst) convert undesired enantiomers during synthesis .

- Process intensification : Flow chemistry reduces reaction times (e.g., 24h → 2h for imine formation) .

Q. How does the compound’s hydrochloride salt form influence solubility and crystallinity?

- Salt formation : Increases aqueous solubility (e.g., 50 mg/mL in water vs. 5 mg/mL for free base) .

- Crystallinity : XRPD reveals monoclinic crystal lattice with chloride ions stabilizing the structure via H-bonding .

- Hygroscopicity : Controlled by storage under nitrogen with desiccants (critical for long-term stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。